1,4-Piperazinediacetonitrile CAS number and properties
1,4-Piperazinediacetonitrile CAS number and properties
An In-Depth Technical Guide to 1,4-Piperazinediacetonitrile for Advanced Research
Abstract
This guide provides a comprehensive technical overview of 1,4-Piperazinediacetonitrile (CAS No: 5623-99-4), a bifunctional molecule of significant interest in medicinal chemistry and materials science. We delve into its core chemical and physical properties, plausible synthetic routes, and its role as a versatile building block in the development of complex molecular architectures. The strategic importance of the piperazine core and the reactive nitrile functionalities are discussed in the context of drug discovery and materials science. This document also outlines essential safety protocols, handling procedures, and relevant analytical methodologies for researchers and drug development professionals.
Introduction: The Strategic Importance of a Bifunctional Scaffold
1,4-Piperazinediacetonitrile is a symmetrically substituted piperazine derivative featuring two acetonitrile groups attached to the ring's nitrogen atoms.[1] The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to improve pharmacokinetic properties, such as aqueous solubility and oral bioavailability. The presence of two terminal nitrile groups provides reactive handles for a wide array of chemical transformations, making 1,4-Piperazinediacetonitrile a valuable intermediate for synthesizing more complex molecules.[1] This guide serves as a senior-level resource, consolidating its known properties and exploring its potential applications from a mechanistic and practical standpoint.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of all subsequent research and development.
Nomenclature and Identifiers
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Systematic Name: 2,2'-(Piperazine-1,4-diyl)diacetonitrile[1]
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Common Synonyms: 1,4-Bis(cyanomethyl)piperazine, (Piperazine-1,4-diyl)diacetonitrile[1]
Core Physicochemical Data
The inherent properties of 1,4-Piperazinediacetonitrile dictate its behavior in both reactive and biological systems. The dual nitrile groups introduce significant polarity.[1]
| Property | Value | Source |
| Molecular Weight | 164.21 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow solid | [1] |
| Stereochemistry | Achiral | [4] |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
| SMILES | C(C#N)N1CCN(CC#N)CC1 | [1][4] |
| InChIKey | GWCYWDOCHPHBRW-UHFFFAOYSA-N | [1][4] |
Spectral Characterization
While specific spectral data is not exhaustively provided in the initial search results, characterization of 1,4-Piperazinediacetonitrile would rely on standard spectroscopic techniques.[1]
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¹H NMR: Proton NMR would be expected to show signals corresponding to the two distinct types of protons: those on the piperazine ring and those of the methylene (-CH₂-) groups adjacent to the nitrile function.
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¹³C NMR: Carbon NMR would reveal the carbon signals of the piperazine ring, the methylene groups, and the characteristic signal of the nitrile carbon.
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FT-IR: Infrared spectroscopy would prominently feature a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the 2200-2300 cm⁻¹ region.
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Mass Spectrometry (MS): MS analysis would confirm the molecular weight of 164.21 g/mol and provide fragmentation patterns useful for structural elucidation.
Synthesis and Purification Strategies
While specific, peer-reviewed synthesis procedures for 1,4-Piperazinediacetonitrile are not detailed in the provided search results, a logical and established synthetic approach involves the nucleophilic substitution of a haloacetonitrile with piperazine.
Plausible Synthetic Workflow: N-Alkylation
The most direct route is the double N-alkylation of piperazine with a suitable two-carbon electrophile containing a nitrile group, such as chloroacetonitrile or bromoacetonitrile.
Reaction: Piperazine + 2 ClCH₂CN → 1,4-Piperazinediacetonitrile + 2 HCl
Causality of Experimental Choices:
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Base: A non-nucleophilic base (e.g., triethylamine, potassium carbonate) is required to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction.
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Solvent: A polar aprotic solvent like acetonitrile or THF is ideal. It effectively dissolves the reactants without participating in the reaction.[5]
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Stoichiometry: At least two equivalents of the haloacetonitrile and the base are necessary to ensure the reaction proceeds to the disubstituted product.
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Purification: The product can be isolated by filtration to remove the hydrochloride salt of the base, followed by removal of the solvent under reduced pressure. Recrystallization from a suitable solvent system (e.g., ethanol/water) would yield the purified solid product.
Caption: Plausible synthetic workflow for 1,4-Piperazinediacetonitrile.
Applications in Research and Drug Development
The structure of 1,4-Piperazinediacetonitrile is intrinsically valuable, serving as a rigid, bifunctional scaffold for building diverse chemical libraries.
Role as a Molecular Building Block
The true utility of this compound lies in the reactivity of its nitrile groups. Nitriles are versatile functional groups that can be converted into amines, amides, carboxylic acids, and various heterocyclic systems like tetrazoles. This allows for the divergent synthesis of a wide range of 1,4-disubstituted piperazine derivatives, which are a cornerstone of modern drug discovery.[6][7]
Caption: Role as a versatile scaffold for chemical diversification.
Significance in Medicinal Chemistry
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Piperazine Core: As a "privileged" structure, the piperazine ring often imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its basic nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility.[8]
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Linker Chemistry: The compound can act as a linker to conjugate two molecular entities, such as tethering a targeting moiety to a therapeutic agent. One source noted its potential as a fluorescent linker for anticancer drugs, suggesting the core structure can be modified to incorporate fluorophores.
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CNS Drug Scaffolds: Substituted piperazines are prevalent in drugs targeting the central nervous system (CNS), acting as inhibitors of monoamine transporters for serotonin, norepinephrine, and dopamine.[6] The scaffold derived from 1,4-piperazinediacetonitrile provides a synthetically accessible entry point for novel CNS drug candidates.
Analytical Methodologies
Quantitative and qualitative analysis of 1,4-Piperazinediacetonitrile and its derivatives is crucial for both synthesis monitoring and quality control.
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Chromatographic Methods: Due to its polarity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector would be a primary method for assessing purity and quantifying the compound. For more complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) would provide enhanced sensitivity and specificity.
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Gas Chromatography (GC): GC could also be employed, potentially after derivatization to increase volatility, for purity analysis.
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Spectroscopic Quantification: While not a primary method, spectrophotometric techniques could be developed, possibly involving a derivatization reaction to produce a chromophore for analysis, similar to methods used for other piperazine compounds.
Safety, Handling, and Storage
While a specific, detailed safety data sheet (SDS) for 1,4-Piperazinediacetonitrile was not found, data for related piperazine and nitrile compounds provide a strong basis for establishing safe handling protocols. Piperazine itself can be corrosive and a sensitizer.[9][10][11] Organic nitriles can be toxic. Therefore, stringent safety measures are mandatory.
Hazard Summary
| Hazard Category | Description and Precautionary Actions | Source (by analogy) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. Handle only in a chemical fume hood. | [11][12] |
| Skin/Eye Irritation | May cause skin irritation or serious eye damage. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. | [11] |
| Sensitization | May cause allergic skin or respiratory reactions. Avoid breathing dust. | [10][11] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and strong acids. | [9][10] |
Laboratory Handling Protocol
This protocol is a self-validating system designed to minimize exposure and ensure operator safety.
-
Preparation and PPE:
-
Confirm that a chemical fume hood is certified and functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[10]
-
Don appropriate PPE: lab coat, nitrile gloves (check for compatibility), and chemical safety goggles.
-
-
Alloquotting and Weighing:
-
Conduct all manipulations of the solid compound within the chemical fume hood to prevent inhalation of dust.[12]
-
Use a dedicated spatula and weighing vessel. Tare the vessel before adding the compound.
-
Close the primary container immediately after removing the desired amount.
-
-
Reaction Setup and Execution:
-
When setting up a reaction, add the solid 1,4-Piperazinediacetonitrile to the reaction vessel within the fume hood before adding solvents.
-
If heating the reaction, use a well-controlled heating mantle and a condenser to prevent the release of volatile materials.
-
-
Spill and Waste Management:
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In case of a small spill, decontaminate the area by carefully sweeping up the solid material and placing it in a designated hazardous waste container.[12] Do not use water to clean up as it may increase the area of contamination.
-
Dispose of all contaminated materials (gloves, weighing paper, etc.) and waste products in accordance with institutional and local regulations for chemical waste.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after completing work and removing PPE.[9]
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Conclusion
1,4-Piperazinediacetonitrile is a strategically important, yet underexplored, chemical intermediate. Its symmetrical structure, combined with the proven value of the piperazine scaffold and the synthetic versatility of the nitrile groups, makes it a powerful tool for chemists in both academic and industrial settings. The potential to readily generate libraries of diamines, diacids, and bis-tetrazoles from a single, commercially available starting material positions it as a key resource for future innovations in drug discovery and materials science. Adherence to rigorous safety protocols is essential when handling this compound to mitigate potential hazards.
References
-
1,4-Piperazinediacetonitrile - CAS:5623-99-4. Amaybio. [Link]
-
1,4-PIPERAZINEDIACETONITRILE. Global Substance Registration System (GSRS). [Link]
-
1,4-Piperazinedipentanenitrile | CAS#:5625-57-0. Chemsrc. [Link]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. National Center for Biotechnology Information. [Link]
-
1,4-Piperazinedipropanenitrile | C10H16N4 | CID 77808. PubChem, National Center for Biotechnology Information. [Link]
- Process for preparing 1,4-disubstituted piperazines.
-
PIPES (1,4-PIPERAZINEDIETHANESULFONIC ACID) Safety Data Sheet. AmericanBio. [Link]
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [Link]
-
¹H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information. [Link]
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. [Link]
-
(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
-
Piperidinoacetonitrile | C7H12N2 | CID 18164. PubChem, National Center for Biotechnology Information. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. PubMed, National Center for Biotechnology Information. [Link]
-
Selected medicines and drug candidates containing the 1,4-disubstituted piperazine backbone. ResearchGate. [Link]
Sources
- 1. CAS 5623-99-4: 1,4-Piperazinediacetonitrile | CymitQuimica [cymitquimica.com]
- 2. 1,4-Piperazinediacetonitrile,(CAS# 5623-99-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 1,4-Piperazinediacetonitrile - CAS:5623-99-4 - 阿镁生物 [amaybio.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. fishersci.com [fishersci.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.co.uk [fishersci.co.uk]
